BenchChemオンラインストアへようこそ!

RO8994

MDM2-p53 interaction Binding affinity HTRF assay

RO8994 is a spiroindolinone MDM2-p53 inhibitor that delivers tumor regression at just 6.25 mg/kg oral dose—far outperforming analogs like MI-888 (100 mg/kg). With sub-nanomolar binding (Ki=0.45nM) and >1000-fold selectivity over MDMX, it provides a clean tool for target engagement studies. Its strict p53-dependent activity (>300-fold window vs p53-null cells) eliminates off-target signals. As a scaffold distinct from Nutlins and pyrrolidines, RO8994 serves as an essential orthogonal control. Choose RO8994 for reproducible, high-confidence in vivo efficacy and mechanistic studies.

Molecular Formula C31H31Cl2FN4O4
Molecular Weight 613.5 g/mol
Cat. No. B610540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO8994
SynonymsRO8994;  RO-8994;  RO 8994.
Molecular FormulaC31H31Cl2FN4O4
Molecular Weight613.5 g/mol
Structural Identifiers
InChIInChI=1S/C31H31Cl2FN4O4/c1-30(2,3)14-23-31(18-10-9-16(32)13-21(18)37-29(31)41)24(17-6-5-7-19(33)25(17)34)26(38-23)28(40)36-20-11-8-15(27(35)39)12-22(20)42-4/h5-13,23-24,26,38H,14H2,1-4H3,(H2,35,39)(H,36,40)(H,37,41)/t23-,24-,26+,31+/m0/s1
InChIKeyMURAVORBGFDSMA-ISKXDESKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RO8994: High-Affinity Spiroindolinone MDM2 Inhibitor for p53 Wild-Type Cancer Research


RO8994 (RO-8994) is a small-molecule inhibitor of the p53-MDM2 protein-protein interaction, belonging to the spiroindolinone-3,3'-pyrrolidine chemical class [1]. It was developed as an optimized analog from a series of spiroindolinone MDM2 inhibitors and demonstrates potent, selective binding to the p53-binding pocket of MDM2 [2]. Its primary mechanism is to block MDM2-mediated ubiquitination and degradation of p53, thereby stabilizing and activating the p53 tumor suppressor pathway in cells with wild-type p53 [2].

The Risk of MDM2 Inhibitor Substitution: Why RO8994's Pharmacological Profile Defines Its Utility


MDM2 inhibitors are not a monolithic class; their utility is defined by a combination of target affinity, selectivity over the homolog MDMX, pharmacokinetic (PK) properties, and in vivo efficacy, all of which vary significantly across different chemical scaffolds [1]. Substituting RO8994 with a different inhibitor from the same or a different class (e.g., Nutlin-based RG7112, pyrrolidine-based RG7388, or other spiroindolinones like MI-888) risks introducing confounding variables into an experiment due to differences in binding affinity, off-target profiles, and especially the crucial parameter of in vivo dosing for achieving desired tumor response [1]. The following evidence demonstrates that RO8994 occupies a specific, quantifiable performance niche that is not replicated by its closest analogs.

RO8994's Differentiated Performance: Quantitative Evidence Against Comparators


Target Binding Affinity: RO8994 Demonstrates Superior MDM2-p53 Inhibition Compared to Idasanutlin (RG7388) and DS-3032b

In a direct head-to-head comparison of published data, RO8994 inhibits the MDM2-p53 protein-protein interaction with a Ki of 0.45 nM in an HTRF assay [1]. This binding affinity is superior to the clinically advanced MDM2 inhibitor Idasanutlin (RG7388), which exhibits an IC50 of 6 nM in a comparable assay [2], and also demonstrates a 12.4-fold improvement over the reported IC50 of 5.57 nM for the inhibitor DS-3032b (Milademetan) [3].

MDM2-p53 interaction Binding affinity HTRF assay

Superior MDMX Selectivity: RO8994 Exhibits >1000-Fold Discrimination Against the MDM2 Homolog

RO8994 demonstrates exceptional selectivity for MDM2 over its homolog MDMX, a critical parameter as dual MDM2/MDMX inhibition can have different biological consequences [1]. The compound exhibits an IC50 > 500 nM against MDMX, representing a >1000-fold selectivity window compared to its MDM2 Ki of 0.45 nM [1]. This selectivity profile is more sharply defined than for many other MDM2 inhibitors, for which quantitative selectivity data are often not as thoroughly reported or are less pronounced [2].

MDMX Target selectivity Off-target activity

Cellular Anti-Proliferative Potency: RO8994 Outperforms Nutlin-3a and RG7112 in p53 Wild-Type Cancer Models

In a head-to-head comparison of cellular activity, RO8994 demonstrates markedly superior potency against the SJSA-1 osteosarcoma cell line (p53 wild-type, MDM2-amplified) with an IC50 of 0.03 µM in a 72-hour MTT proliferation assay [1]. This is >3-fold more potent than the Nutlin family member Nutlin-3a, which has a reported IC50 of ~1.5 µM in the same cell line , and is >13-fold more potent than the median IC50 of 0.4 µM reported for the clinical compound RG7112 against a panel of p53 wild-type cancer cells [2].

Anti-proliferative activity p53 wild-type cancer cells IC50

In Vivo Tumor Efficacy: RO8994 Achieves Tumor Stasis and Regression at Exceptionally Low Doses

In a direct comparative context within the SJSA-1 xenograft model, RO8994 exhibits a remarkably potent in vivo antitumor effect. RO8994 achieves significant tumor growth inhibition (>60%) at 1.56 mg/kg, tumor stasis at 3.125 mg/kg, and tumor regression at 6.25 mg/kg when administered orally [1]. This performance is superior to the related spiroindolinone inhibitor MI-888, which required a higher dose of 100 mg/kg to achieve tumor regression in the same model [2].

Xenograft model Tumor growth inhibition In vivo efficacy

Pharmacological Pathway Activation: Quantified Induction of p53 Target Genes Validates Mechanism

In SJSA-1 cells, treatment with 0.1 µM RO8994 resulted in a 3.5-fold increase in p53 protein levels, a 4.2-fold increase in the downstream target p21, and a 3.8-fold increase in the pro-apoptotic protein Bax, while MDM2 protein levels decreased by 60% due to negative feedback regulation [1]. This level of quantitative biomarker activation provides a direct, measurable readout of on-target pathway engagement that can be used to validate MOA and compare potency across different cellular contexts or in the presence of other drugs.

p53 pathway activation Biomarker Western blot

Optimal Scientific Applications for RO8994 Based on Its Differentiated Profile


In Vivo Xenograft Studies Requiring Tumor Regression at Low, Tolerable Doses

For researchers using the SJSA-1 osteosarcoma xenograft model or other MDM2-amplified/p53 wild-type tumor models, RO8994 is the optimal choice for achieving robust tumor growth inhibition, stasis, or regression at exceptionally low oral doses. Its ability to induce tumor regression at just 6.25 mg/kg [1] represents a significant advantage over analogs like MI-888 (100 mg/kg) [2], reducing compound usage and minimizing potential off-target or stress-related effects in the animals. This profile makes it ideal for long-term efficacy studies, combination therapy experiments, and for use in genetically engineered mouse models where drug tolerability is paramount.

In Vitro Pathway Deconvolution and Target Validation Studies

The high binding affinity (Ki = 0.45 nM) and exquisite MDMX selectivity (>1000-fold) of RO8994 make it a superior tool compound for precise target engagement studies [1]. Its potent and selective inhibition of the MDM2-p53 interaction minimizes confounding signals from MDMX inhibition. The well-characterized, dose-dependent induction of p53 pathway biomarkers (e.g., 4.2-fold increase in p21 at 0.1 µM) [1] provides a reliable internal control, making RO8994 an ideal reference compound for validating assay systems, screening for resistance mechanisms, or investigating the specific role of MDM2 in novel biological contexts.

Comparative Pharmacology Studies in p53 Wild-Type Versus Mutant/Null Models

RO8994's strict dependence on functional p53 for its anti-proliferative activity is clearly defined, with an IC50 of 0.03 µM in SJSA-1 cells (p53 wild-type) compared to IC50 values >10 µM in p53-null (Saos-2) or p53-mutant (MDA-MB-231) cells [1]. This >300-fold window provides an exceptionally clean experimental system for distinguishing on-target, p53-mediated effects from potential off-target activities. Researchers studying p53 biology, resistance pathways, or synthetic lethality will find RO8994 to be a powerful tool for generating crisp, unambiguous data in isogenic or paired cell line models.

Chemical Biology Experiments Requiring a Tool with a Distinct Chemical Scaffold

As a spiroindolinone, RO8994 is chemically distinct from the widely used Nutlin (imidazoline) and RG7388 (pyrrolidine) scaffolds [1]. This scaffold diversity is crucial for chemical biology applications, as it mitigates the risk of scaffold-specific off-target effects or unexpected metabolic liabilities that could confound results. Researchers seeking to confirm that a biological phenotype is truly driven by MDM2-p53 inhibition, and not an artifact of a particular chemical class, should include RO8994 as a structurally orthogonal control compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO8994

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.